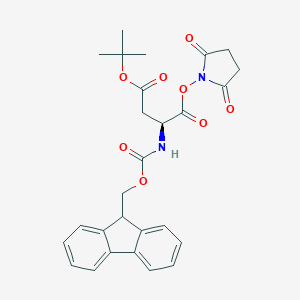

Fmoc-Asp(OtBu)-OSu

Vue d'ensemble

Description

Fmoc-Asp(OtBu)-OSu is an amino acid-containing building block. It has been used in the synthesis of peptaibols, as well as adenosine derivatives that inhibit the human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1).

Mécanisme D'action

Target of Action

The primary target of Fmoc-Asp(OtBu)-OSu is the amino acid residues in a peptide chain during solid-phase peptide synthesis . The compound acts as a protecting group for the aspartic acid residue, preventing unwanted side reactions during the synthesis process .

Mode of Action

This compound functions by protecting the aspartic acid residue during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound protects the N-alpha-amino group of the amino acid, while the tert-butyl (tBu) group protects the carboxyl group . These protections allow for selective reactions during the synthesis process, ensuring the correct formation of the peptide chain .

Biochemical Pathways

This compound is involved in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the compound is used to add aspartic acid residues to a growing peptide chain. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The tBu group is removed under acidic conditions after the peptide synthesis is complete .

Pharmacokinetics

It’s important to note that the compound is stable under specific conditions required for peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the successful incorporation of aspartic acid residues into the peptide chain . This allows for the synthesis of complex peptides with specific sequences, which can be used in various research and therapeutic applications .

Action Environment

The action of this compound is influenced by the chemical environment during peptide synthesis . The compound is stable under the basic conditions used to remove the Fmoc group, and the tBu group is stable until removed under acidic conditions . Therefore, careful control of the reaction conditions is crucial for the successful use of this compound in peptide synthesis .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations . The compound is also used in the synthesis of challenging hydrophobic peptides .

Molecular Mechanism

The molecular mechanism of action of 4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate involves its interactions with various biomolecules. It is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels

Activité Biologique

Fmoc-Asp(OtBu)-OSu, or Fmoc-Aspartic Acid 4-tert-butyl 1-(hydroxysuccinimide) ester, is a derivative of aspartic acid that plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl ester on the side chain, making it a versatile building block in the synthesis of peptides and other biomolecules. Its molecular formula is C27H28N2O8, with a molecular weight of 484.52 g/mol.

This compound has several important physical properties:

- Density : 1.36 ± 0.1 g/cm³

- Melting Point : 128-132 °C .

These properties contribute to its stability and usability in various chemical reactions, particularly in solid-phase peptide synthesis (SPPS).

Biological Relevance

This compound is not only a synthetic intermediate but also exhibits notable biological activities. It has been implicated in the synthesis of biologically relevant compounds such as peptaibols and adenosine derivatives, which are crucial in various physiological processes. The compound's ability to form aspartimide under specific conditions can lead to unique peptide structures that may possess distinct biological activities.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-L-Aspartic Acid | Similar structure without hydroxysuccinimide ester | Directly used in SPPS without additional modifications |

| Fmoc-L-Glutamic Acid | Contains an additional methylene group | Different side chain properties affecting reactivity |

| Fmoc-L-Tyrosine | Contains a phenolic hydroxyl group | Involved in different biochemical pathways |

| N-Fmoc-L-aspartic acid beta-t-butyl ester | Similar t-butyl protection but lacks hydroxysuccinimide | More stable under certain conditions |

The mechanism of action for this compound primarily involves its role as a coupling agent in peptide synthesis. During the synthesis process, the hydrolysis of the tert-butyl ester generates reactive cations that can interact with nucleophilic residues in peptides. This reaction is critical for forming peptide bonds and constructing complex peptide structures.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound, particularly focusing on its role in peptide synthesis and the formation of aspartimides.

-

Aspartimide Formation : A study demonstrated that base-catalyzed aspartimide formation is a common side reaction during Fmoc-SPPS. The extent of aspartimide formation was quantified during the synthesis of model peptides, revealing that different protective groups could significantly influence the yield of desired products versus by-products .

Table 2: Aspartimide Formation Data

Protecting Group Desired Product Yield (%) Aspartimide Formation (%) OtBu 91.1 2.3 OAll Varies Varies - Peptide Synthesis Applications : this compound has been successfully utilized in synthesizing various peptides, including those with therapeutic applications such as HIV fusion inhibitors. The efficiency of SPPS using this compound has made it a preferred choice for researchers aiming to produce high-quality peptides rapidly .

- Biological Activity Studies : Research indicates that amino acid derivatives like this compound can influence physiological functions such as hormone secretion and muscle recovery during exercise. These compounds are recognized for their potential benefits as ergogenic dietary substances .

Propriétés

IUPAC Name |

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCFRTKCROFJLW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447059 | |

| Record name | Fmoc-Asp(OtBu)-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78553-23-8 | |

| Record name | Fmoc-Asp(OtBu)-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.